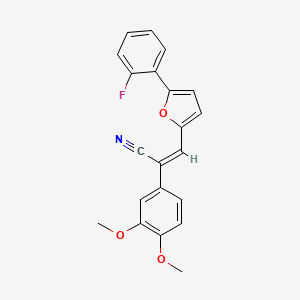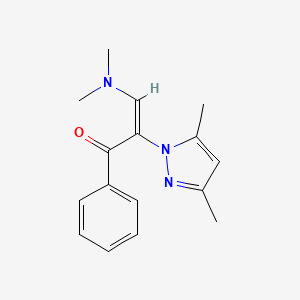
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a carboxylic acid group. The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a Boc-protected amino group, a cyanophenyl group, and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The Boc group is commonly used in organic synthesis because it can be easily removed under acidic conditions to reveal the free amino group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with Boc-protected amino groups are solid and stable under normal conditions .科学的研究の応用
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group plays a significant role in the field of synthetic chemistry, especially in peptide synthesis, due to its ease of introduction and removal under mild conditions. A study by Ehrlich-Rogozinski (1974) discusses a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides. This method utilizes perchloric acid in acetic acid for the cleavage of the Boc group, allowing for accurate determination of Boc-protected derivatives through back titration with sodium methylate. This process is highlighted for its simplicity and efficiency, facilitating the analysis and synthesis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).
Synthesis of Isotopomers for Vibrational Spectroscopy
Bazewicz et al. (2011) expanded on the utility of the nitrile group in (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid for vibrational spectroscopy by synthesizing its isotopomers. These isotopomers were used to study the effect of local environments on the nitrile symmetric stretch vibration. The research underscores the importance of solvent choice in achieving high isotopic enrichment, thereby enhancing the applicability of such compounds in spectroscopic studies (Bazewicz et al., 2011).
Protective Group Strategies in Peptide Synthesis
The tert-butyloxycarbonyl group's role as a protective group in peptide synthesis is well-documented. Zhao et al. (2014) compared two protecting agents for the amino group in 2-aminomethylphenylacetic acid, an intermediate in ceforanide synthesis. The study found that using Boc as a protecting agent provided a higher yield but presented more challenges in deprotection compared to acetacetic ester. This research highlights the strategic considerations in selecting protective groups for efficient synthesis pathways (Zhao et al., 2014).
Applications in Polymer Synthesis
Gao et al. (2003) explored the synthesis and properties of amino acid-based polyacetylenes, including monomers derived from this compound. Their work demonstrates the potential of such compounds in creating polymers with unique properties, such as specific rotations and conformational behaviors, indicating the versatility of Boc-protected amino acids in polymer science (Gao et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)


![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)


![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

methanone](/img/structure/B2895112.png)